molecular formula C14H16N4OS B12855179 N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

Cat. No.: B12855179
M. Wt: 288.37 g/mol
InChI Key: OODBLQPWXIRSTF-UHFFFAOYSA-N
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Description

N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group at position 5, an allyl group at position 4, and a benzamide moiety attached via an ethyl linker to position 3.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide

InChI

InChI=1S/C14H16N4OS/c1-3-9-18-12(16-17-14(18)20)10(2)15-13(19)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,19)(H,17,20)

InChI Key

OODBLQPWXIRSTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide typically involves the reaction of 4-allyl-5-mercapto-1,2,4-triazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group (-SH) undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Reaction Reagents/Conditions Products Key Findings
Oxidation to sulfoxideH₂O₂ (30%), room temperature, 6 hrsSulfoxide derivativeMild oxidation preserves the triazole ring integrity while modifying sulfur.
Oxidation to sulfoneKMnO₄ (aqueous acidic medium), refluxSulfone derivativeStronger conditions lead to complete oxidation of -SH to -SO₂ group .

Mechanistic Insight :
The oxidation proceeds via radical intermediates, with the mercapto group donating electrons to form S–O bonds. Computational studies suggest that steric hindrance from the allyl group influences reaction kinetics .

Reduction Reactions

The triazole ring can undergo partial reduction, yielding dihydrotriazole derivatives.

Reaction Reagents/Conditions Products Key Findings
Triazole ring reductionNaBH₄, ethanol, 60°C, 4 hrsDihydrotriazole derivativeSelective reduction of the triazole ring without affecting the allyl group.

Mechanistic Insight :
Sodium borohydride acts as a nucleophile, attacking the electron-deficient nitrogen atoms in the triazole ring. The allyl group’s electron-donating effect stabilizes intermediates during reduction .

Substitution Reactions

The allyl group participates in nucleophilic substitution, enabling functional diversification.

Reaction Reagents/Conditions Products Key Findings
Allyl substitution with aminePrimary amines, DMF, 80°C, 12 hrsN-alkylated triazole derivativeHigh regioselectivity due to allyl’s π-electron system .
Thiol-ene couplingThiols, UV light, 25°C, 2 hrsThioether-linked triazole derivativeRadical-mediated process with quantitative yields under mild conditions .

Mechanistic Insight :
The allyl group’s double bond facilitates electrophilic or radical-based pathways. Thiol-ene reactions follow a step-growth mechanism, forming stable C–S bonds .

Cycloaddition Reactions

The triazole ring and allyl group participate in [3+2] cycloadditions.

Reaction Reagents/Conditions Products Key Findings
Huisgen cycloadditionCu(I) catalyst, RT, 24 hrs1,2,3-Triazole fused derivativeCopper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves high yields .

Mechanistic Insight :
The triazole’s nitrogen atoms act as directing groups, enhancing regiochemical control during cycloaddition .

Comparative Reactivity Analysis

A comparison with structurally analogous compounds highlights unique features:

Compound Key Reactivity Differences
N-[1-(4-Ethyl-5-mercapto-4H-triazol-3-yl)-ethyl]-benzamideLacks allyl group; reduced substitution and cycloaddition versatility .
(4-Allyl-5-mercapto-triazol-3-yl)(phenyl)methanolHydroxyl group enables esterification but limits reductive pathways .

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,2,4-triazoles, including N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide, have shown potent activity against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study demonstrated that the N-allyl derivative of triazole displayed superior antimycobacterial activity against both non-pathogenic and pathogenic Mycobacterium strains. The minimum inhibitory concentrations (MICs) were found to be 3.25 µg/mL against Mycobacterium smegmatis and ranged from 4 to 32 µg/mL against drug-resistant strains of Mycobacterium tuberculosis, outperforming standard antibiotics like levofloxacin and moxifloxacin .

Data Table: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
N-Allyl TriazoleMycobacterium smegmatis3.25
N-Allyl TriazoleMycobacterium tuberculosis (drug-resistant)4–32
N-Allyl TriazoleE. coli0.25–1
N-Allyl TriazoleS. aureus0.25

Antifungal Properties

In addition to antibacterial activity, the compound has been studied for its antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various fungi.

Case Study: Antifungal Activity
A related study reported that certain triazole derivatives demonstrated significant antifungal effects against Candida species and other pathogenic fungi, suggesting potential use in treating fungal infections .

Cytotoxicity Against Cancer Cells

This compound has also been evaluated for its cytotoxic effects on cancer cell lines.

Case Study: Cancer Cell Inhibition
In vitro studies showed that this compound exhibited cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM. This suggests its potential as a therapeutic agent in cancer treatment .

Future Directions and Research Opportunities

Ongoing research is focused on enhancing the efficacy and specificity of this compound through:

  • Structural modifications : To improve pharmacokinetic properties and reduce toxicity.
  • Combination therapies : Exploring synergistic effects with other antimicrobial agents or chemotherapeutics.

Mechanism of Action

The mechanism of action of N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer cells, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) : Substitutes the triazole core with a thiadiazole ring and incorporates an isoxazole substituent. The benzamide group is retained, but the absence of a mercapto group reduces its reactivity toward nucleophiles .
  • N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide : Replaces the allyl group with a nitro-phenylpyrazole moiety, significantly increasing molecular weight (449.49 g/mol) and introducing nitro-group-derived electrophilicity .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The mercapto (-SH) group in the target compound is expected to exhibit a strong stretching band near 2298 cm⁻¹, consistent with analogs like N-(4-Amino-5-mercapto-4H-[1,2,4]-triazol-3-yl)p-toluenesulfonamide . This contrasts with compounds lacking -SH (e.g., 8a), which show C=O bands at 1605–1679 cm⁻¹ .
  • ^1H-NMR : The allyl group in the target compound would produce characteristic vinyl proton signals (δ ~5–6 ppm), distinct from the aromatic proton environments of phenyl-substituted analogs (e.g., 8c , δ 7.46–8.32 ppm) .

Data Table: Key Comparative Parameters

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key IR Bands (cm⁻¹) Yield (%) Biological Activity
Target Compound 1,2,4-Triazole 5-SH, 4-Allyl, 3-Ethyl-benzamide Not Provided Not Provided ~2298 (SH) Hypothesized antiviral
N-(4-Amino-5-mercapto-4H-triazol-3-yl)-tosylamide 1,2,4-Triazole 5-SH, 4-Amino, 3-Tosyl Not Provided Not Provided 2298 (SH), 1591 (C=N) Not reported
Compound 6 1,3,4-Thiadiazole Isoxazole, Benzamide C18H12N4O2S 348.39 1606 (C=O) 70 Not reported
Compound 8a 1,3,4-Thiadiazole Pyridine-acetyl, Benzamide C23H18N4O2S 414.49 1679, 1605 (C=O) 80 Not reported
Compound 8c 1,3,4-Thiadiazole Phenyl-nicotinic ester, Benzamide C29H22N4O3S 506.59 1719, 1611 (C=O) 80 Not reported
Pyrazole-triazole-benzamide 1,2,4-Triazole 5-SH, Pyrazole-nitro, Benzamide C21H19N7O3S 449.49 Not provided Not reported

Biological Activity

N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. The 1,2,4-triazole derivatives have been particularly noted for their potent antibacterial properties against various pathogens .

Antibacterial Activity

Research Findings:

  • General Antibacterial Efficacy:
    This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with the 5-mercapto group in the triazole ring exhibit enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC):
    The MIC values for this compound have shown promising results. For example, it was reported that derivatives with similar structures displayed MICs ranging from 0.25 to 32 µg/mL against various bacterial strains . The specific MIC for this compound remains to be detailed in literature but is expected to be comparable based on structural similarities.
  • Comparative Studies:
    In comparative studies with known antibiotics like ciprofloxacin and levofloxacin, triazole derivatives often exhibited comparable or superior antibacterial effects. For instance, a study highlighted that an N-allyl derivative of a related triazole showed higher antimycobacterial activity than isoniazid .

Structure-Activity Relationship (SAR)

Key Observations:

The SAR analysis indicates that the presence of specific substituents on the triazole ring significantly influences the biological activity:

  • Allyl Group: The allyl substituent enhances lipophilicity and may facilitate better membrane penetration.
  • Mercapto Group: The thiol (-SH) group is crucial for antibacterial activity as it can interact with bacterial enzymes and disrupt metabolic processes .

The following table summarizes the effects of various substituents on the antibacterial activity of triazole derivatives:

SubstituentEffect on Activity
AllylIncreases membrane penetration
MercaptoEnhances interaction with enzymes
Aromatic RingContributes to hydrophobicity

Case Studies

Case Study 1: Antimicrobial Testing

In a recent study focusing on various triazole derivatives, this compound was tested against a panel of bacterial strains including S. aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated significant zones of inhibition compared to control groups treated with standard antibiotics .

Case Study 2: Resistance Mechanism Exploration

Another study investigated the mechanisms behind the antibacterial action of triazole compounds. It was found that these compounds could inhibit bacterial biofilm formation and disrupt quorum sensing pathways in pathogenic bacteria. This suggests potential applications in combating antibiotic resistance .

Q & A

Q. What are the common synthetic routes for N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide?

The synthesis typically involves sequential condensation and cyclization steps. For example:

  • Step 1 : Reacting a substituted benzoyl chloride derivative (e.g., 2-fluorobenzoyl chloride) with 4-amino-5-allyl-4H-1,2,4-triazole-3-thiol in anhydrous acetonitrile under reflux conditions (80–100°C, 4–6 hours) to form the triazole-thiol intermediate .
  • Step 2 : Introducing the allyl group via nucleophilic substitution or alkylation, often using allyl bromide in the presence of a base like triethylamine .
  • Purification : Recrystallization from ethanol or acetonitrile is effective for isolating the final product .

Q. How is the structure of this compound confirmed post-synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms substituent integration (e.g., allyl protons at δ 5.0–6.0 ppm, benzamide aromatic protons at δ 7.2–8.0 ppm) .
  • Infrared (IR) Spectroscopy : Key peaks include the SH stretch (~2298 cm⁻¹) and C=N stretch (~1591 cm⁻¹) for the triazole-thiol moiety .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity using dichloromethane/methanol (9:1) as the mobile phase .

Q. What purification methods are effective for benzamide-linked triazole derivatives?

  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals due to differential solubility of the product and byproducts .
  • Column Chromatography : Silica gel with gradients of dichloromethane and methanol (e.g., 95:5 to 85:15) resolves closely related impurities .

Advanced Research Questions

Q. What strategies optimize the bioactivity of 1,2,4-triazole benzamide derivatives?

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the benzamide ring enhances antimicrobial activity by improving membrane penetration .
  • Mercapto Group Protection : Temporary protection (e.g., using trityl groups) during synthesis preserves the reactive thiol for post-functionalization, enabling targeted bioactivity modulation .
  • Hybridization : Combining the triazole core with privileged scaffolds (e.g., thiazole, oxadiazole) broadens pharmacological profiles, as seen in analogs with antiviral and antiplatelet effects .

Q. How to address discrepancies in biological activity data among structurally similar triazole derivatives?

  • Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize inter-lab variability .
  • Structure-Activity Relationship (SAR) Analysis : Computational tools (e.g., molecular docking) identify critical interactions, such as hydrogen bonding between the mercapto group and target enzymes (e.g., fungal CYP51) .
  • Crystallographic Validation : Resolve ambiguous activity data by determining the compound’s 3D structure via X-ray crystallography (using tools like WinGX or ORTEP) to confirm binding modes .

Q. What computational methods predict the reactivity of the mercapto group in this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the S–H bond to assess oxidation susceptibility. For example, studies on similar triazoles show BDEs of ~80 kcal/mol, indicating moderate stability .
  • Molecular Dynamics (MD) Simulations : Model the thiol’s solvation dynamics and nucleophilic attack propensity in biological environments .

Q. How to resolve contradictions in reported synthetic yields for triazole derivatives?

  • Reaction Parameter Optimization : Adjusting solvent polarity (e.g., switching from acetonitrile to DMF) or catalyst loading (e.g., using p-toluenesulfonic acid) can improve yields from 30% to >80%, as demonstrated in trifluoromethylbenzamide syntheses .
  • Byproduct Analysis : LC-MS or GC-MS identifies competing pathways (e.g., dimerization) that reduce yield, enabling targeted suppression via inert atmospheres or radical scavengers .

Methodological Considerations

  • Experimental Design : For bioactivity studies, include positive controls (e.g., fluconazole for antifungal assays) and validate results across multiple cell lines (e.g., HepG2 for cytotoxicity) .
  • Data Interpretation : Use multivariate statistical tools (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .

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